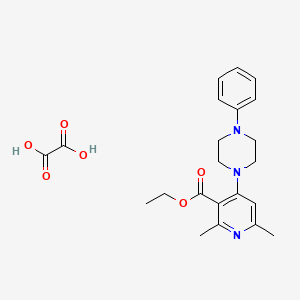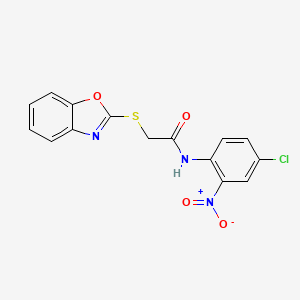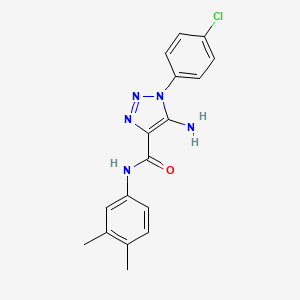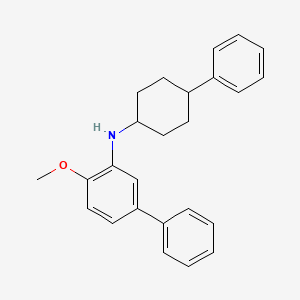
ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate, also known as EPPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
Ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate is believed to exert its effects through the modulation of various biological pathways, including the dopamine and serotonin systems. Specifically, ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate has been shown to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to the compound's potential therapeutic effects in various diseases, such as schizophrenia and depression.
Biochemical and Physiological Effects:
ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate can modulate neurotransmitter systems and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
Ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate also has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate. One potential direction is to further investigate its potential therapeutic effects in various diseases, such as cancer, Alzheimer's disease, and schizophrenia. Another direction is to explore its potential use as a building block for the synthesis of novel materials. Additionally, further studies are needed to elucidate the precise mechanism of action of ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate and its effects on various biological pathways.
合成法
The synthesis of ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate involves the reaction between 2,6-dimethyl-4-chloronicotinic acid and N-phenylpiperazine in the presence of triethylamine and ethyl chloroformate. The resulting product is then treated with oxalic acid to obtain ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate in the form of a white solid.
科学的研究の応用
Ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and schizophrenia. In neuroscience, ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin. In materials science, ethyl 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinate oxalate has been explored for its potential use as a building block for the synthesis of novel materials.
特性
IUPAC Name |
ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2.C2H2O4/c1-4-25-20(24)19-16(3)21-15(2)14-18(19)23-12-10-22(11-13-23)17-8-6-5-7-9-17;3-1(4)2(5)6/h5-9,14H,4,10-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQYEPZJNONSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)N2CCN(CC2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)


![2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5130830.png)
![4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5130837.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)

![5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
![2-chloro-N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5130851.png)
![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5130860.png)



![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5130914.png)